molecular formula C14H13N3 B1331379 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine CAS No. 99206-51-6

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine

Cat. No. B1331379
CAS RN: 99206-51-6
M. Wt: 223.27 g/mol
InChI Key: PNSYWRFRQUUYMG-UHFFFAOYSA-N
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Description

The compound "4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine" is a derivative of benzoimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This class of compounds is known for its biological activity and has been the subject of extensive research due to its potential therapeutic applications, particularly as heparanase inhibitors with implications in cancer treatment and as antihypertensive agents .

Synthesis Analysis

The synthesis of benzoimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, a related compound, was achieved by reacting 2-aminobenzimidazole with ethyl cyanoacetate . Similarly, biphenyl carboxylic acid derivatives were synthesized by coupling substituted benzimidazoles with a biphenyl carboxylic moiety mediated by potassium carbonate . These methods demonstrate the versatility of benzoimidazole chemistry in creating a wide array of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is characterized by the presence of the benzoimidazole moiety, which can be further substituted to enhance biological activity. For example, the crystal and molecular structure of a sulfonyl-phenyl acetamide derivative of benzoimidazole was determined using X-ray diffraction analysis . The structural elucidation of these compounds is crucial for understanding their interaction with biological targets.

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, the synthesis of oxadiazoles from benzoimidazole-phenol derivatives involved a dehydration reaction under microwave-accelerated solvent-free conditions . Additionally, the synthesis of benzimidazole derivatives with potential angiotensin II receptor antagonist activity involved a condensation reaction with anthranilic acid and various aryl aldehydes . These reactions highlight the chemical reactivity of the benzoimidazole scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives, such as their spectroscopic characteristics, are important for their identification and potential applications. The synthesized compounds are often characterized by UV–vis, FT-IR, and NMR spectroscopic techniques . The fluorescent spectra of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives were measured, indicating the potential use of these compounds in fluorescence-based applications . The antimicrobial and genotoxic properties of some benzoimidazole derivatives were also investigated, demonstrating the diverse biological activities of these compounds .

Scientific Research Applications

Optoelectronic Materials

Benzimidazole derivatives, including 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine, have been extensively researched for their applications in optoelectronic materials. These compounds are valuable for creating novel optoelectronic materials, as the incorporation of benzimidazole and pyrimidine fragments into π-extended conjugated systems enhances the electroluminescent properties. Such materials are used in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent organic light-emitting diodes, as well as in nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on these derivatives are efficient phosphorescent materials for OLEDs, and pyrimidine push-pull systems are significant as potential photosensitizers for dye-sensitized solar cells, contributing to advancements in photo- and electroluminescence technology (Lipunova et al., 2018).

DNA Interaction and Biological Staining

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine and its analogues like Hoechst 33258 have shown strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This characteristic makes them useful as fluorescent DNA stains, providing insights into chromosome and nuclear structures, assisting in flow cytometry, and aiding in the analysis of plant chromosomes. Additionally, these compounds serve as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and aiding in understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSYWRFRQUUYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296599
Record name 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine

CAS RN

99206-51-6
Record name 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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